2,5-Dihydro-1H-imidazole-1-carbodithioic acid
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Overview
Description
2,5-Dihydro-1H-imidazole-1-carbodithioic acid is a heterocyclic compound that features an imidazole ring with a carbodithioic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-1H-imidazole-1-carbodithioic acid typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of multicomponent reactions and catalytic processes, are likely applicable .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-1H-imidazole-1-carbodithioic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as sodium borohydride. The conditions for these reactions can vary but often involve the use of solvents like ethanol or water and catalysts like nickel or erbium triflate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Scientific Research Applications
2,5-Dihydro-1H-imidazole-1-carbodithioic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dihydro-1H-imidazole-1-carbodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its carbodithioic acid group can interact with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a wide range of applications in chemistry and biology.
Benzimidazole: Contains a fused benzene ring and is used in pharmaceuticals and agriculture.
Thiazole: Another heterocyclic compound with sulfur, used in the synthesis of various drugs and dyes.
Uniqueness
2,5-Dihydro-1H-imidazole-1-carbodithioic acid is unique due to its combination of an imidazole ring and a carbodithioic acid group. This structure imparts distinct chemical properties, such as the ability to form stable metal complexes and interact with thiol groups, making it valuable for specific applications in research and industry .
Properties
CAS No. |
782441-82-1 |
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Molecular Formula |
C4H6N2S2 |
Molecular Weight |
146.2 g/mol |
IUPAC Name |
2,4-dihydroimidazole-3-carbodithioic acid |
InChI |
InChI=1S/C4H6N2S2/c7-4(8)6-2-1-5-3-6/h1H,2-3H2,(H,7,8) |
InChI Key |
WQWZWMKHTIMZAR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NCN1C(=S)S |
Origin of Product |
United States |
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